

In Silico Prediction of "2- Phthalimidoethanesulfonamide" ADMET Properties: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phthalimidoethanesulfonamide*

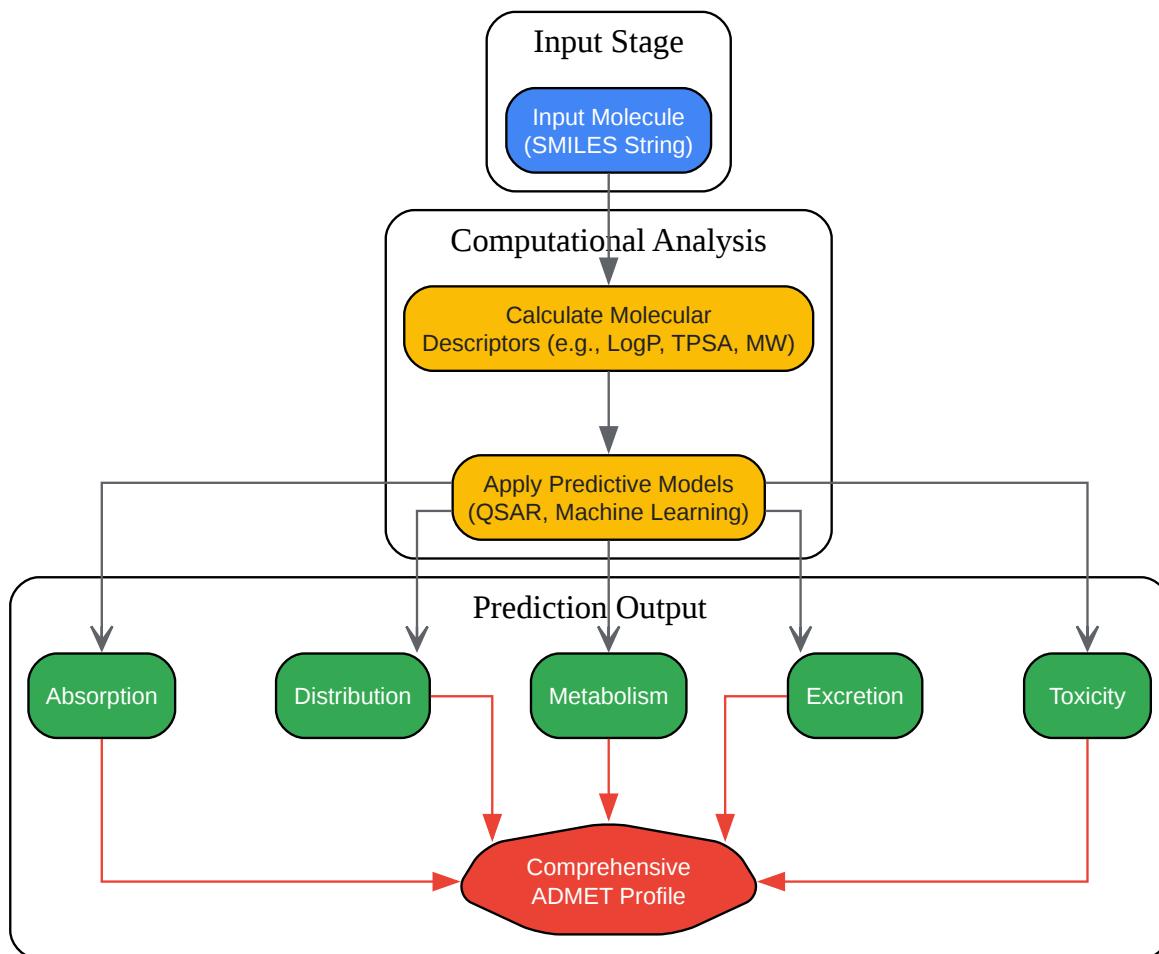
Cat. No.: *B1211333*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical and indispensable phase in the drug discovery and development pipeline. Early-stage assessment of these properties can significantly mitigate the risk of late-stage clinical failures, thereby saving considerable time and resources.^{[1][2]} In recent years, in silico computational methods have emerged as powerful, high-throughput, and cost-effective tools for predicting the ADMET characteristics of novel chemical entities before their synthesis.^{[3][4]} This technical guide provides an in-depth overview of the predicted ADMET profile of "**2-Phthalimidoethanesulfonamide**" (CAS: 4443-23-6), generated through established computational models. It details the methodologies for these predictions and presents the data in a structured format for clarity and comparative analysis.


Compound Profile: 2- Phthalimidoethanesulfonamide

Property	Value
IUPAC Name	2-(1,3-dioxoisooindol-2-yl)ethanesulfonamide
Synonyms	2-(1,3-Dioxo-2-Isoindolinyl)Ethanesulfonamide
CAS Number	4443-23-6
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₄ S
Molecular Weight	254.26 g/mol
SMILES	C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)N[5]
Chemical Structure	(Image of the 2D chemical structure)

In Silico ADMET Prediction: Methodologies and Workflow

The prediction of ADMET properties relies on a variety of computational techniques, primarily Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling.[6] These models are trained on large datasets of compounds with known experimental ADMET values.[7][8] By analyzing the physicochemical and structural features (descriptors) of a new molecule, these tools can forecast its likely pharmacokinetic and toxicological behavior.[9]

The general workflow for in silico ADMET prediction is a systematic process designed to efficiently screen compounds.

[Click to download full resolution via product page](#)

Caption: General workflow for in silico ADMET property prediction.

Predicted ADMET Profile of 2- Phthalimidoethanesulfonamide

The following tables summarize the predicted physicochemical, pharmacokinetic, and toxicity properties of **2-Phthalimidoethanesulfonamide**. These values are generated based on models available in platforms like ADMETlab 2.0, pkCSM, and SwissADME.[\[2\]](#)[\[4\]](#)[\[10\]](#)

Physicochemical Properties and Drug-Likeness

Parameter	Predicted Value	Interpretation / Optimal Range
Molecular Weight	254.26	Optimal: 100-600
logP (Lipophilicity)	0.85	Optimal: 0-3
logS (Aqueous Solubility)	-2.5 log(mol/L)	Moderately Soluble (Optimal: > -4)
Topological Polar Surface Area (TPSA)	99.5 Å ²	Optimal: < 140 Å ²
Lipinski's Rule of Five	Yes (0 violations)	High probability of good oral absorption
Bioavailability Score	0.55	Indicates good oral bioavailability potential

Absorption

Parameter	Predicted Value	Interpretation
Human Intestinal Absorption (HIA)	> 90%	Likely to be well absorbed from the gut
Caco-2 Permeability	-5.0 log(cm/s)	High permeability (Value > -5.15)
P-glycoprotein (P-gp) Substrate	No	Unlikely to be subject to efflux by P-gp
P-glycoprotein (P-gp) Inhibitor	No	Unlikely to inhibit P-gp

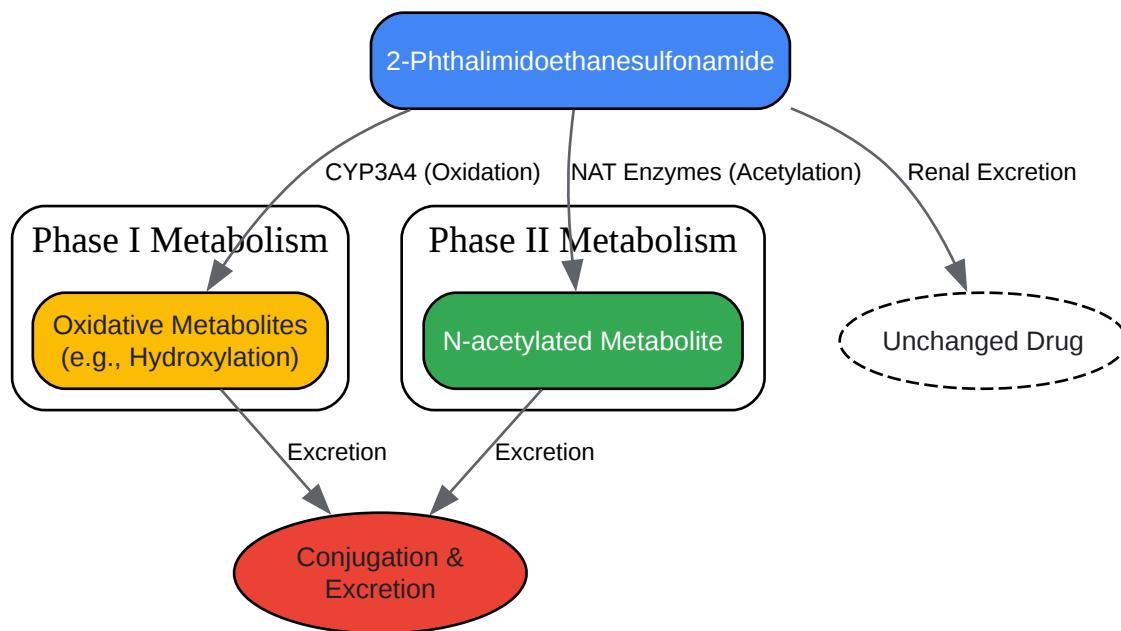
Distribution

Parameter	Predicted Value	Interpretation
Volume of Distribution (VDss)	-0.1 log(L/kg)	Primarily distributed in the bloodstream
Blood-Brain Barrier (BBB) Permeability	Low	Unlikely to cross the BBB
Plasma Protein Binding (PPB)	~ 75%	Moderate binding to plasma proteins

Metabolism

Parameter	Predicted Value	Interpretation
CYP1A2 Inhibitor	No	Low risk of drug-drug interactions via CYP1A2
CYP2C9 Inhibitor	No	Low risk of drug-drug interactions via CYP2C9
CYP2C19 Inhibitor	No	Low risk of drug-drug interactions via CYP2C19
CYP2D6 Inhibitor	No	Low risk of drug-drug interactions via CYP2D6
CYP3A4 Inhibitor	No	Low risk of drug-drug interactions via CYP3A4
CYP2D6 Substrate	No	Not a primary substrate for CYP2D6 metabolism
CYP3A4 Substrate	Yes	Likely metabolized by the CYP3A4 enzyme

Excretion


Parameter	Predicted Value	Interpretation
Total Clearance	0.6 L/hr/kg	Moderate rate of clearance from the body
Renal OCT2 Substrate	No	Unlikely to be a substrate for renal OCT2 transporter

Toxicity

Parameter	Predicted Value	Interpretation
AMES Mutagenicity	Non-mutagen	Low probability of being mutagenic
hERG Inhibition	No	Low risk of cardiotoxicity
Hepatotoxicity	No	Low risk of liver toxicity
Skin Sensitization	No	Low probability of causing skin sensitization
Rat Oral Acute Toxicity (LD ₅₀)	2.6 mol/kg	Class IV (Slightly toxic)

Predicted Metabolic Pathways

Sulfonamide-containing compounds are known to undergo metabolism primarily through N-acetylation and oxidation. The phthalimide group is generally stable but can undergo hydrolysis under certain conditions. The predicted primary metabolic routes for **2-Phthalimidoethanesulfonamide** would likely involve oxidation mediated by cytochrome P450 enzymes (notably CYP3A4, as predicted) and potential N-acetylation of the sulfonamide nitrogen.

[Click to download full resolution via product page](#)

Caption: Predicted metabolic pathways for **2-Phthalimidoethanesulfonamide**.

Methodologies for Key Predictions

This section outlines the computational protocols used to generate the predictions for key ADMET parameters.

- Protocol 1: Caco-2 Permeability Prediction
 - Input: The SMILES string of **2-Phthalimidoethanesulfonamide** is provided to the prediction model.[9]
 - Descriptor Calculation: The software calculates a range of 2D and 3D molecular descriptors, such as TPSA, molecular weight, logP, and the number of hydrogen bond donors and acceptors.
 - Model Application: A pre-trained regression model (e.g., Support Vector Machine or Graph-Based Signature model) is used.[7][10] This model was built using a large dataset of compounds with experimentally determined Caco-2 permeability values.
 - Output: The model outputs a predicted permeability value in log(cm/s). The result is interpreted based on established thresholds (e.g., > -5.15 log(cm/s) indicates high permeability).

permeability).

- Protocol 2: Cytochrome P450 (CYP) Inhibition Prediction
 - Input: The SMILES string of the molecule is used as input.
 - Fingerprint Generation: The software generates molecular fingerprints (e.g., MACCS, PubChem fingerprints) that represent the presence or absence of specific structural fragments.
 - Model Application: A binary classification model (e.g., Naive Bayesian, Random Forest) is applied for each specific CYP isozyme (e.g., CYP3A4). These models are trained on datasets of known inhibitors and non-inhibitors for each enzyme.
 - Output: The model provides a probabilistic score or a binary classification ("Inhibitor" or "Non-inhibitor") indicating the likelihood that the compound will inhibit the specific CYP isozyme.
- Protocol 3: hERG Inhibition Prediction
 - Input: The SMILES string of the molecule is provided.
 - Descriptor and Substructure Analysis: The model calculates physicochemical descriptors and identifies specific toxicophores (structural motifs associated with toxicity). For hERG inhibition, features like high lipophilicity and the presence of basic nitrogen atoms are often key predictors.
 - Model Application: A classification model, trained on a diverse set of compounds with known hERG blocking activity, is employed to predict the potential for cardiotoxicity.
 - Output: A binary prediction ("Blocker" or "Non-blocker") is generated, often accompanied by a confidence score.

Conclusion

The in silico analysis of **2-Phthalimidoethanesulfonamide** suggests a generally favorable ADMET profile for a potential drug candidate. The predictions indicate good oral absorption, moderate plasma protein binding, and a low likelihood of crossing the blood-brain barrier. The

compound is predicted to be metabolized by CYP3A4 but is unlikely to be a significant inhibitor of major CYP enzymes, suggesting a lower risk of drug-drug interactions. Furthermore, the toxicity predictions are encouraging, with no flags for mutagenicity, cardiotoxicity (hERG inhibition), or hepatotoxicity. These computational results provide a strong rationale for prioritizing **2-Phthalimidoethanesulfonamide** for further experimental validation in the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com